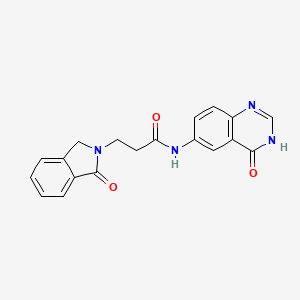

N-(4-oxo-3,4-dihydroquinazolin-6-yl)-3-(1-oxoisoindolin-2-yl)propanamide

Description

N-(4-oxo-3,4-dihydroquinazolin-6-yl)-3-(1-oxoisoindolin-2-yl)propanamide is a synthetic organic compound featuring a quinazolinone core fused with an isoindolinone moiety via a propanamide linker. The quinazolinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications, while the isoindolinone group may contribute to enhanced binding affinity and metabolic stability.

Properties

Molecular Formula |

C19H16N4O3 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

3-(3-oxo-1H-isoindol-2-yl)-N-(4-oxo-3H-quinazolin-6-yl)propanamide |

InChI |

InChI=1S/C19H16N4O3/c24-17(7-8-23-10-12-3-1-2-4-14(12)19(23)26)22-13-5-6-16-15(9-13)18(25)21-11-20-16/h1-6,9,11H,7-8,10H2,(H,22,24)(H,20,21,25) |

InChI Key |

PNGJSCBQCWNLMW-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1CCC(=O)NC3=CC4=C(C=C3)N=CNC4=O |

Origin of Product |

United States |

Biological Activity

N-(4-oxo-3,4-dihydroquinazolin-6-yl)-3-(1-oxoisoindolin-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinazoline core linked to an isoindoline moiety, which is crucial for its biological activity.

Research indicates that the biological activity of this compound is mediated through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression. For example, it may inhibit protein kinases that are crucial for tumor cell proliferation.

- Antioxidant Activity : Studies suggest that it possesses antioxidant properties, reducing oxidative stress in cells and potentially preventing damage related to various diseases.

- Modulation of Signaling Pathways : The compound may influence key signaling pathways such as the MAPK/ERK pathway, which is often dysregulated in cancers.

Anticancer Properties

Several studies have explored the anticancer effects of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis | |

| MCF7 (Breast Cancer) | 15.0 | Inhibition of cell proliferation | |

| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |

These findings indicate a promising profile for the compound as a potential anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy in vivo

In a recent animal study, mice bearing A549 xenografts were treated with this compound. The treatment resulted in a significant reduction in tumor volume compared to control groups, supporting its potential as an effective anticancer therapy.

Case Study 2: Safety Profile Assessment

A safety assessment was conducted in rats to evaluate the toxicity profile of the compound. Results indicated no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further development.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(4-oxo-3,4-dihydroquinazolin-6-yl)-3-(1-oxoisoindolin-2-yl)propanamide as an anticancer agent. Compounds in the quinazoline class have been shown to exhibit significant growth inhibition against various cancer cell lines. For instance, derivatives of quinazoline compounds have demonstrated promising results against human cancer cell lines such as SNB-19, OVCAR-8, and NCI-H40, with percent growth inhibitions (PGIs) reaching up to 86% in some cases .

Case Study: Mechanisms of Action

The specific mechanisms through which these compounds exert their anticancer effects are still under investigation. However, preliminary data suggest that they may modulate enzyme activity or interact with specific receptors involved in cancer progression. Molecular docking studies indicate that these compounds can effectively bind to critical targets such as tubulin, which is essential for cancer cell division .

Antimicrobial Properties

In addition to anticancer activity, this compound may possess antimicrobial properties. Compounds within the quinazoline family have been screened for their efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Some derivatives have shown significant antimicrobial activity, suggesting that they could be developed into potential treatments for bacterial infections .

Synthesis and Derivative Development

The synthesis of this compound typically involves multiple synthetic pathways that utilize readily available starting materials. The formation of the quinazolinone core is achieved through condensation reactions followed by cyclization and oxidation processes. This compound serves as a precursor for developing derivatives with enhanced biological activity or specificity.

Synthetic Routes

| Step | Description |

|---|---|

| 1 | Formation of the quinazolinone core via condensation of anthranilic acid with isopropylamine. |

| 2 | Cyclization and oxidation to form the desired structure. |

| 3 | Introduction of substituents to enhance pharmacological properties. |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Target Compound vs. 3-(3-Benzyl-2-(3-Nitrophenyl)-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide (3k)

- Structural Differences: The target compound has a propanamide linker connecting the quinazolinone to an oxoisoindolin group, whereas 3k substitutes this with a benzamide group attached to a benzyl-nitrophenyl-substituted quinazolinone. The 3-nitrophenyl group in 3k introduces strong electron-withdrawing effects, contrasting with the target’s oxoisoindolin, which may offer balanced electronic properties.

Physical Properties :

- Melting Point (MP) : 3k exhibits a high MP of 212–216°C, likely due to its rigid aromatic systems and nitro group, which enhance intermolecular interactions. The target compound’s MP is unreported but may be lower due to the flexible propanamide linker.

- Yield : 3k was synthesized in 37% yield, suggesting moderate synthetic efficiency. The target compound’s yield is unspecified but may face similar challenges due to multi-step reactions.

Target Compound vs. Propanamide Derivatives in IOP Conference Series (2019)

- Key Analogues: Compound 9: 2-Amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide Compound 10: 2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide Compound 11: 2-Amino-3-(1-((benzyloxy)methyl)-1H-imidazol-4-yl)-N-(4-phenylthiazol-2-yl)propanamide

Structural Contrasts :

- The target compound lacks the thiazole and indole/imidazole substituents seen in Compounds 9–12, which are critical for their reported biological activities (e.g., antimicrobial or kinase inhibition).

- The oxoisoindolin group in the target may confer unique steric and electronic properties compared to the chlorophenyl (Compound 10) or benzyloxy (Compound 11) groups.

Infrared (IR) Spectroscopy

- 3k: Strong C=O stretch at 1670 cm⁻¹ (quinazolinone and benzamide), N-O asymmetrical/symmetrical stretches at 1529/1344 cm⁻¹ (nitro group).

- Target Compound: Expected C=O stretches for quinazolinone (~1670 cm⁻¹) and oxoisoindolin (~1650–1700 cm⁻¹), but absence of nitro-group signals.

Data Tables

Table 1: Physical and Spectral Properties of Key Compounds

Table 2: Functional Group Impact on Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.